molecular formula C20H42N2O2 B15345797 1-(Hydroxymethyl)-3-octadecylurea CAS No. 60696-24-4

1-(Hydroxymethyl)-3-octadecylurea

Cat. No.: B15345797
CAS No.: 60696-24-4
M. Wt: 342.6 g/mol
InChI Key: AZJVWYOHZJOLDE-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-3-octadecylurea is a chemical compound characterized by its unique structure, which includes a hydroxymethyl group attached to an octadecyl chain and a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)-3-octadecylurea can be synthesized through a multi-step chemical reaction involving the reaction of octadecylamine with a hydroxymethyl-containing compound, followed by the introduction of a urea group. The reaction conditions typically involve the use of a strong base, such as sodium hydroxide, and a controlled temperature environment to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity. The process also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-3-octadecylurea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxymethyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the hydroxymethyl group can lead to the formation of carboxylic acids or aldehydes.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Hydroxymethyl)-3-octadecylurea has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, such as in drug delivery systems and as an intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

1-(Hydroxymethyl)-3-octadecylurea can be compared with other similar compounds, such as 1-(hydroxymethyl)-3-hexadecylurea and 1-(hydroxymethyl)-3-dodecylurea. These compounds share the same functional groups but differ in the length of the alkyl chain. The longer alkyl chain in this compound provides unique properties, such as increased hydrophobicity and potential for stronger interactions with lipid membranes.

Comparison with Similar Compounds

  • 1-(Hydroxymethyl)-3-hexadecylurea

  • 1-(Hydroxymethyl)-3-dodecylurea

  • 1-(Hydroxymethyl)-3-tetradecylurea

  • 1-(Hydroxymethyl)-3-decylurea

Properties

CAS No.

60696-24-4

Molecular Formula

C20H42N2O2

Molecular Weight

342.6 g/mol

IUPAC Name

1-(hydroxymethyl)-3-octadecylurea

InChI

InChI=1S/C20H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(24)22-19-23/h23H,2-19H2,1H3,(H2,21,22,24)

InChI Key

AZJVWYOHZJOLDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NCO

Origin of Product

United States

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